molecular formula C8H16O3 B1207435 2-Hydroxyoctanoic acid CAS No. 617-73-2

2-Hydroxyoctanoic acid

Cat. No.: B1207435
CAS No.: 617-73-2
M. Wt: 160.21 g/mol
InChI Key: JKRDADVRIYVCCY-UHFFFAOYSA-N
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Description

2-Hydroxyoctanoic acid, also known as 2-hydroxycaprylic acid, is a hydroxy fatty acid with the molecular formula C8H16O3. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of the octanoic acid chain. This compound is a white solid that is slightly soluble in water and stable under normal conditions .

Biochemical Analysis

Biochemical Properties

2-Hydroxyoctanoic acid is known to inhibit medium-chain acyl-CoA synthetase, an enzyme involved in the activation of fatty acids by converting them into acyl-CoA derivatives . This inhibition occurs with a Ki value of 500 μM when hexanoic acid is used as a substrate . The compound interacts with various enzymes and proteins, including acyl-CoA synthetase and 2-hydroxyacid oxidase, which is active on 2-hydroxy fatty acids . These interactions are crucial for understanding the metabolic pathways and regulatory mechanisms involving medium-chain fatty acids.

Cellular Effects

This compound has been shown to influence cellular processes significantly. In renal tubular epithelial cells, the inhibition of acyl-CoA synthetase by this compound promotes cellular senescence and renal fibrosis . This compound also affects lipid metabolism and peroxisomal pathways in plant seedlings, leading to altered root length and cotyledon size . Additionally, this compound modulates intracellular signaling pathways, including cAMP and Ca2+ second messenger signals, in adipocytes and immune cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme inhibition and interaction with specific biomolecules. It inhibits medium-chain acyl-CoA synthetase by binding to the enzyme’s active site, preventing the conversion of fatty acids into acyl-CoA derivatives . This inhibition disrupts fatty acid metabolism and affects various cellular functions. Additionally, this compound interacts with 2-hydroxyacid oxidase, which catalyzes the oxidation of 2-hydroxy fatty acids . These molecular interactions are essential for understanding the compound’s role in metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce renal histological injuries and fibrosis over extended periods . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and the reproducibility of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can inhibit medium-chain acyl-CoA synthetase without causing significant toxicity . At higher doses, this compound can induce adverse effects, including renal fibrosis and cellular senescence . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids and the glyoxylate cycle . The compound interacts with enzymes such as acyl-CoA synthetase and 2-hydroxyacid oxidase, which play essential roles in these pathways . These interactions affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and therapeutic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and peroxisomes . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding the compound’s role in cellular metabolism and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyoctanoic acid can be synthesized through the reaction of octanoic acid with formaldehyde under acidic conditions. This process involves the formation of an intermediate, which is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of octanoic acid using specific oxidizing agents. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyoctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxyoctanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a standard in analytical chemistry.

    Biology: It serves as a model compound for studying fatty acid metabolism and enzyme activity.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyoctanoic acid is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct chemical and biological properties. Its intermediate chain length makes it a versatile compound for various applications, distinguishing it from shorter or longer hydroxy fatty acids .

Properties

IUPAC Name

2-hydroxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRDADVRIYVCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862300
Record name 2-Hydroxyoctanoic acid
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

927 mg/mL
Record name Hydroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

617-73-2
Record name 2-Hydroxyoctanoic acid
Source CAS Common Chemistry
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Record name Hydroxycaprylic acid
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Record name 617-73-2
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Record name 2-Hydroxyoctanoic acid
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Record name 2-hydroxyoctanoic acid
Source European Chemicals Agency (ECHA)
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Record name HYDROXYCAPRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name Hydroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

70 °C
Record name Hydroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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